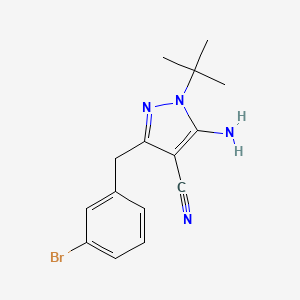

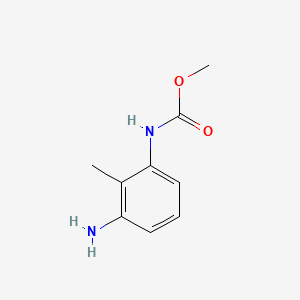

![molecular formula C8H15NO6 B583417 N-Acetil-D-[15N]glucosamina CAS No. 478518-85-3](/img/structure/B583417.png)

N-Acetil-D-[15N]glucosamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[15N]Acetamido-2-deoxy-D-glucose is a derivative of the monosaccharide glucose. It is an amide formed between glucosamine and acetic acid. This compound is significant in various biological systems and is a key component of several biopolymers, including chitin and peptidoglycan .

Aplicaciones Científicas De Investigación

2-[15N]Acetamido-2-deoxy-D-glucose has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

N-Acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar moiety that is essential for protein glycosylation, glycolipid, GPI-anchor protein, and cell wall components . It is involved in glycoprotein metabolism, where glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue .

Mode of Action

The mechanism of action of GlcNAc in relieving arthritic pain and in the repair of cartilage is a matter of speculation . Comparable to phosphorylation, the addition or removal of GlcNAc is a means of activating or deactivating enzymes or transcription factors . In fact, O-GlcNAcylation and phosphorylation often compete for the same serine/threonine sites .

Biochemical Pathways

GlcNAc is synthesized through the hexosamine biosynthesis pathway (HBP), which is highly conserved across organisms . The HBP is composed of four biochemical reactions and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content . As HBP utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP, endogenous nutrient/energy metabolites may be integrated to better suit internal growth and development, and external environmental stimuli .

Pharmacokinetics

The counter anion of the glucosamine salt (i.e., chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine .

Result of Action

GlcNAc has been reported to be an inhibitor of elastase release from human polymorphonuclear leukocytes . It has been proposed as a treatment for autoimmune diseases and recent tests have claimed some success . Moreover, GlcNAc can strongly re-sensitize a tolerant population of E. coli to ampicillin .

Action Environment

The human gut microbiota is an important source of GlcNAc in serum, which can interact cooperatively with other metabolites associated with insulin resistance . Hyperglycemia increases O-GlcNAcylation, leading to insulin resistance . Increased O-GlcNAcylation due to hyperglycemia is evidently a dysfunctional form of O-GlcNAcylation .

Safety and Hazards

Direcciones Futuras

It is significant in several biological systems. It is part of a biopolymer in the bacterial cell wall, built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides at the lactic acid residue of MurNAc . It is also the monomeric unit of the polymer chitin, which forms the exoskeletons of arthropods like insects and crustaceans .

Análisis Bioquímico

Biochemical Properties

N-Acetyl-D-[15N]glucosamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to stimulate microorganisms typically known to dominate the tomato root rhizosphere, such as members of Proteobacteria and Actinobacteria .

Cellular Effects

N-Acetyl-D-[15N]glucosamine influences cell function significantly. It shapes the community structure and metabolism of the rhizosphere microbiome, thereby regulating plant growth and development and preventing plant disease through complementary plant–microbe interactions .

Molecular Mechanism

At the molecular level, N-Acetyl-D-[15N]glucosamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can function as microbial signaling molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-[15N]Acetamido-2-deoxy-D-glucose can be synthesized through the chemical hydrolysis of chitin, which is a natural polymer found in the exoskeletons of crustaceans and insects . The hydrolysis process involves breaking down chitin into its monomeric units using acidic or enzymatic methods. Enzymatic hydrolysis is preferred due to its higher yield and environmentally friendly nature .

Industrial Production Methods

Industrial production of 2-[15N]Acetamido-2-deoxy-D-glucose typically involves the use of crude chitin powders. The chitin is first purified using affinity adsorption, followed by enzymatic conversion to 2-[15N]Acetamido-2-deoxy-D-glucose . This method ensures high purity and yield, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-[15N]Acetamido-2-deoxy-D-glucose undergoes various chemical reactions, including:

Deacetylation: Enzymatic deacetylation of 2-[15N]Acetamido-2-deoxy-D-glucose results in the formation of D-glucosamine and acetate.

Common Reagents and Conditions

Hydrolysis: Subcritical and supercritical water conditions (250–400 °C, 5–25 MPa) are commonly used for hydrolysis reactions.

Deacetylation: Enzymes such as N-acetylglucosamine deacetylase are used for deacetylation reactions.

Major Products

Hydrolysis: Glycolic acid, acetic acid, formic acid, and nitrogen-containing heterocyclic compounds.

Deacetylation: D-glucosamine and acetate.

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl-D-glucosamine: A naturally occurring isomer with similar biological functions.

N-Acetylgalactosamine: Another amide derivative of glucose with distinct biological roles.

Uniqueness

2-[15N]Acetamido-2-deoxy-D-glucose is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in metabolic studies and tracing experiments .

Propiedades

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-NNSMMOPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)

![4H-Benzo[4,5]imidazo[1,2-d][1,3,4]thiadiazine](/img/structure/B583351.png)

![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)